5-Bromo-8-methylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

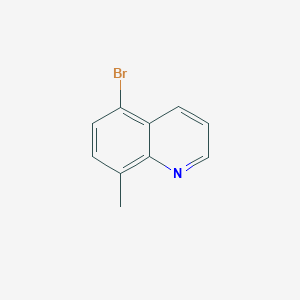

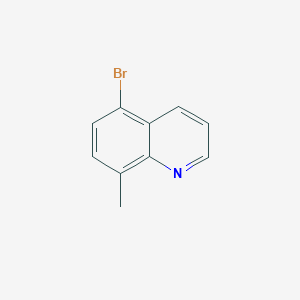

Structure

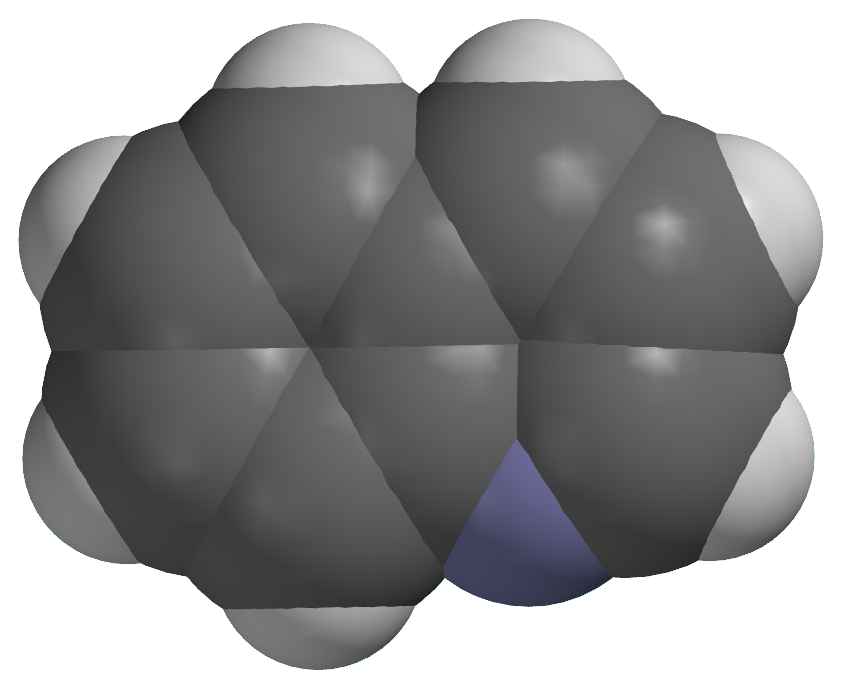

2D Structure

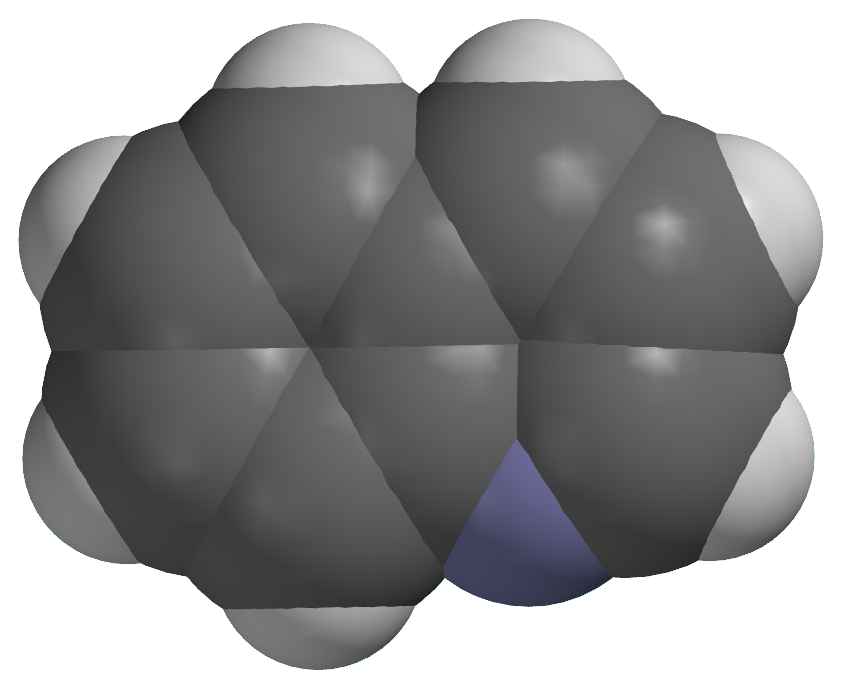

3D Structure

Properties

IUPAC Name |

5-bromo-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIFWJGDIKRUSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405812 | |

| Record name | 5-bromo-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74316-55-5 | |

| Record name | 5-bromo-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-8-methylquinoline from 8-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-bromo-8-methylquinoline, a valuable heterocyclic compound in medicinal chemistry and materials science. The document details the direct bromination of 8-methylquinoline, presenting a robust experimental protocol, quantitative data, and a mechanistic pathway.

Introduction

This compound is a substituted quinoline derivative with significant potential in various research and development applications.[1] The quinoline scaffold is a key pharmacophore in numerous biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1] The introduction of a bromine atom at the 5-position and a methyl group at the 8-position creates a unique electronic and steric profile, making it a versatile building block for the synthesis of more complex molecules.[1] This guide focuses on a reliable and efficient method for the preparation of this compound from the readily available starting material, 8-methylquinoline.

Synthetic Pathway: Electrophilic Aromatic Substitution

The synthesis of this compound from 8-methylquinoline is achieved through an electrophilic aromatic substitution (EAS) reaction. In this process, a bromine atom is introduced onto the quinoline ring. The reaction is typically carried out in a strong acid, such as concentrated sulfuric acid, with the aid of a catalyst like silver sulfate to facilitate the generation of the electrophilic bromine species.[1][2]

The following diagram illustrates the overall synthetic transformation:

References

An In-Depth Technical Guide to 5-Bromo-8-methylquinoline: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-8-methylquinoline is a substituted quinoline derivative that serves as a valuable building block in medicinal chemistry and materials science.[1] The quinoline scaffold itself is a prominent feature in a wide array of biologically active compounds, exhibiting properties ranging from anticancer and antimicrobial to anti-inflammatory and antioxidant activities.[1][2] The strategic placement of a bromine atom at the 5-position and a methyl group at the 8-position of the quinoline ring system endows this compound with unique chemical reactivity and potential for the development of novel therapeutic agents and functional materials.[1] This technical guide provides a comprehensive overview of its chemical properties, structure, and a detailed experimental protocol for its synthesis.

Chemical Properties and Structure

This compound is a solid at room temperature, appearing as a white to off-white substance.[3] Its core structure consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The molecule is further functionalized with a bromine atom at the C5 position and a methyl group at the C8 position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrN | [1][4] |

| Molecular Weight | 222.08 g/mol | [1][4] |

| CAS Number | 74316-55-5 | [1][4] |

| Appearance | White to off-white solid | [3] |

| Boiling Point (Predicted) | 315.7 ± 22.0 °C | |

| Density (Predicted) | 1.488 ± 0.06 g/cm³ | |

| Solubility | Soluble in organic solvents like ethanol, chloroform, and dichloromethane. Slightly soluble in water. | [2] |

Chemical Structure

The structural formula of this compound is depicted below. The IUPAC name for this compound is this compound.[1]

Experimental Protocols

The synthesis of this compound is most commonly achieved through the bromination of 8-methylquinoline.[1] A detailed experimental protocol for this synthesis is provided below.

Synthesis of this compound

This protocol details the bromination of 8-methylquinoline in the presence of concentrated sulfuric acid and silver sulfate.

Materials:

-

8-Methylquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Silver Sulfate (Ag₂SO₄)

-

Bromine (Br₂)

-

Ice

-

Saturated aqueous Sodium Carbonate (Na₂CO₃) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a suitable reaction vessel, dissolve 8-methylquinoline (0.3 M) in concentrated sulfuric acid.

-

To this solution, add silver sulfate (1.5 equivalents) and then slowly add bromine (1.0 equivalent).

-

Stir the reaction mixture at room temperature for 5 hours.

-

After the reaction is complete, pour the mixture into ice water to quench the reaction.

-

Filter the mixture to remove the precipitate.

-

Alkalize the filtrate with a saturated aqueous solution of sodium carbonate until the pH is greater than 7.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the final product, this compound, as a white solid.[3]

Expected Yield: Approximately 71%.[3]

Characterization: The product can be characterized by mass spectrometry. The expected m/z values are 222 and 224 [M+H]⁺.[3]

References

- 1. Buy this compound | 74316-55-5 [smolecule.com]

- 2. 5-Bromo-8-methoxy-2-methylquinoline | Properties, Uses, Safety, Supplier China – High Quality Chemical Compound [quinoline-thiophene.com]

- 3. 5-BROMO-8-METHYL-QUINOLINE | 74316-55-5 [chemicalbook.com]

- 4. This compound | C10H8BrN | CID 4715022 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-8-methylquinoline (CAS: 74316-55-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-8-methylquinoline is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound.[1] The quinoline scaffold is a prominent feature in numerous biologically active compounds and is a key building block in medicinal chemistry and materials science.[1][2] The presence of a bromine atom at the 5-position and a methyl group at the 8-position on the quinoline ring gives this compound unique physicochemical properties that make it a valuable intermediate for the synthesis of more complex molecules.[1] This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on the known properties of related quinoline derivatives.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 74316-55-5 | [1][3][4][5] |

| Molecular Formula | C₁₀H₈BrN | [1][5] |

| Molecular Weight | 222.08 g/mol | [1][6] |

| IUPAC Name | This compound | [1][6] |

| Appearance | White solid | [4] |

| Melting Point | Not available | [2][3] |

| Boiling Point | Not available | [3] |

| SMILES | CC1=C2C(=C(C=C1)Br)C=CC=N2 | [1][6] |

| InChI | InChI=1S/C10H8BrN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,1H3 | [1][6] |

| InChI Key | REIFWJGDIKRUSB-UHFFFAOYSA-N | [1][6] |

Synthesis of this compound

The primary method for the synthesis of this compound is through the electrophilic bromination of 8-methylquinoline.[1] A detailed experimental protocol is provided below.

Experimental Protocol: Bromination of 8-Methylquinoline

This protocol describes the synthesis of this compound from 8-methylquinoline.

Materials:

-

8-Methylquinoline (0.3 M)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Silver Sulfate (Ag₂SO₄) (1.5 equiv)

-

Bromine (Br₂) (1.0 equiv)

-

Ice water

-

Saturated aqueous Sodium Carbonate (Na₂CO₃) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 8-Methylquinoline (0.3 M) in concentrated sulfuric acid.

-

To the solution, add silver sulfate (1.5 equiv) and bromine (1.0 equiv).

-

Stir the reaction mixture at room temperature for 5 hours.[4]

-

Quench the reaction by pouring the mixture into ice water.

-

Remove the resulting precipitate by filtration.

-

Alkalize the filtrate with a saturated aqueous solution of sodium carbonate until the pH is greater than 7.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the final product.

Yield: 71%[4] Product: this compound as a white solid.[4] Characterization: Mass spectrum (ESI+) m/z: 222, 224 [M+H]⁺.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Potential for Further Synthesis

This compound is a versatile intermediate for further chemical synthesis. The quinoline ring system and the bromo-substituent are key reactive sites.

-

Substitution Reactions: The bromine atom at the 5-position can be substituted by various nucleophiles, allowing for the introduction of a wide range of functional groups and the creation of novel derivatives.

-

Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, which can be utilized to modify the electronic properties and reactivity of the molecule.

-

Cyclization Processes: The strategic placement of functional groups can facilitate intramolecular cyclization reactions to form more complex polycyclic structures.

Potential Biological Activity and Applications in Drug Development

While specific biological data for this compound is limited in publicly available literature, the broader class of quinoline derivatives is well-known for a wide spectrum of biological activities.[1] This suggests that this compound and its derivatives are promising candidates for investigation in various therapeutic areas.

Anticancer Potential

Quinoline-based compounds have been extensively studied as anticancer agents. Their mechanisms of action often involve the inhibition of key signaling pathways that are dysregulated in cancer cells. While no specific IC50 values for this compound have been reported, data from structurally related brominated quinoline and quinazolinone derivatives show cytotoxic activity against various cancer cell lines. For instance, some 8-bromo-6-methylquinoline derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells. It is plausible that derivatives of this compound could exhibit similar activities.

Antimicrobial Activity

The quinoline scaffold is a core component of several antibacterial and antifungal drugs. Quinolones, a class of synthetic broad-spectrum antibiotics, function by inhibiting bacterial DNA gyrase or topoisomerase IV. While specific Minimum Inhibitory Concentration (MIC) values for this compound are not available, related quinoline-based compounds have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains. For example, some quinoline-based hydroxyimidazolium hybrids have shown significant activity against Staphylococcus aureus and Mycobacterium tuberculosis.

Anti-inflammatory and Other Activities

Quinoline derivatives have also been investigated for their anti-inflammatory, antioxidant, and antimalarial properties.[1] The diverse biological profile of the quinoline nucleus makes this compound a valuable starting point for the development of novel therapeutic agents targeting a range of diseases.

Potential Interaction with Cytochrome P450 Enzymes

Some studies on related compounds suggest that quinoline derivatives may act as inhibitors of cytochrome P450 (CYP) enzymes.[7][8] CYP enzymes play a crucial role in drug metabolism, and their inhibition can lead to drug-drug interactions. Further investigation into the interaction of this compound with CYP isozymes would be essential during any drug development program.

General Signaling Pathways Targeted by Quinoline Derivatives

The anticancer effects of many quinoline derivatives are attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis. While the specific targets of this compound have not been elucidated, related compounds are known to inhibit receptor tyrosine kinases such as EGFR and VEGFR-2, as well as downstream signaling cascades like the PI3K/Akt pathway.[9]

Caption: General signaling pathways potentially inhibited by quinoline derivatives.

Conclusion

This compound is a valuable chemical intermediate with significant potential for the development of novel compounds in medicinal chemistry and materials science. Its synthesis is straightforward, and its chemical structure offers multiple avenues for further modification. While specific biological data for this compound is currently sparse, the well-documented and diverse biological activities of the quinoline class of molecules provide a strong rationale for its further investigation as a scaffold for the discovery of new therapeutic agents. Researchers are encouraged to use the information provided in this guide as a foundation for their studies into the properties and applications of this compound and its derivatives.

References

- 1. Buy this compound | 74316-55-5 [smolecule.com]

- 2. cas 74316-55-5|| where to buy this compound [chemenu.com]

- 3. americanelements.com [americanelements.com]

- 4. 5-BROMO-8-METHYL-QUINOLINE | 74316-55-5 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C10H8BrN | CID 4715022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cytochrome P450 enzymes: a review on drug metabolizing enzyme inhibition studies in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Spectroscopic Profile of 5-Bromo-8-methylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 5-Bromo-8-methylquinoline. The information presented herein is intended to support research and development activities by providing essential data for characterization, quality control, and further investigation of this molecule. This document includes experimental mass spectrometry data, predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols, and a visual representation of the general spectroscopic analysis workflow.

Core Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained via Electrospray Ionization (ESI). The data reveals the characteristic isotopic pattern of a monobrominated compound.

| Ion | Mass-to-Charge Ratio (m/z) | Relative Abundance |

| [M+H]⁺ | 222 | ~100% |

| [M+H]⁺ (Isotope Peak) | 224 | ~98% |

Table 1: Experimental Mass Spectrometry Data for this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following ¹H NMR data is predicted based on computational models and has not been experimentally verified. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.85 | Doublet of Doublets (dd) | 4.2, 1.7 |

| H-3 | 7.55 | Doublet of Doublets (dd) | 8.4, 4.2 |

| H-4 | 8.30 | Doublet of Doublets (dd) | 8.4, 1.7 |

| H-6 | 7.80 | Doublet (d) | 7.8 |

| H-7 | 7.45 | Doublet (d) | 7.8 |

| -CH₃ | 2.75 | Singlet (s) | - |

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃).

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following ¹³C NMR data is predicted based on computational models and has not been experimentally verified. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150.5 |

| C-3 | 121.8 |

| C-4 | 135.0 |

| C-4a | 128.5 |

| C-5 | 118.0 |

| C-6 | 132.0 |

| C-7 | 127.0 |

| C-8 | 145.0 |

| C-8a | 147.5 |

| -CH₃ | 18.0 |

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃).

Predicted Infrared (IR) Spectroscopy

Disclaimer: The following IR data is based on characteristic vibrational frequencies for similar chemical structures and has not been experimentally verified for this specific compound.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |

| Aromatic C-H | 3100 - 3000 | Stretch |

| Methyl C-H | 2980 - 2870 | Stretch |

| Aromatic C=C | 1600 - 1450 | Stretch |

| C-N | 1350 - 1250 | Stretch |

| C-Br | 650 - 550 | Stretch |

| Aromatic C-H Bending (out-of-plane) | 900 - 675 | Bend |

Table 4: Predicted Characteristic IR Absorption Frequencies for this compound.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These represent standard methodologies and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent inside a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Transfer the solution to an NMR tube using a pipette.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, optimizing the peak shape of the solvent signal.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

Data Acquisition (¹H NMR):

-

Set the spectral width to an appropriate range (e.g., -2 to 12 ppm).

-

Use a standard single-pulse experiment.

-

Set the number of scans (typically 8-16 for a sample of this concentration).

-

Set the relaxation delay (e.g., 1-2 seconds).

-

Acquire the Free Induction Decay (FID).

-

-

Data Acquisition (¹³C NMR):

-

Set the spectral width to an appropriate range (e.g., 0 to 200 ppm).

-

Use a proton-decoupled pulse sequence.

-

Set the number of scans (this will be significantly higher than for ¹H NMR, depending on the sample concentration, and may range from hundreds to thousands of scans).

-

Set the relaxation delay (e.g., 2-5 seconds).

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample (1-2 mg)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and free of any residue. Clean with a lint-free wipe and a suitable solvent if necessary.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Acquire the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking as needed.

-

After analysis, raise the press arm and carefully clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition.

Materials:

-

This compound sample (~1 mg)

-

HPLC-grade solvent (e.g., methanol or acetonitrile)

-

Vial

-

Micropipette

-

Mass spectrometer with an ESI source

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the sample by dissolving approximately 1 mg in 1 mL of the chosen solvent.

-

From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) suitable for direct infusion or LC-MS analysis.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibrant solution to ensure mass accuracy.

-

Set the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature. These parameters may require optimization.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 100-500).

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through an LC system.

-

Acquire the mass spectrum in positive ion mode.

-

-

Data Analysis:

-

Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺).

-

Examine the isotopic pattern to confirm the presence of one bromine atom (characteristic ~1:1 ratio of peaks separated by 2 m/z units).

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

5-Bromo-8-methylquinoline molecular weight and formula

A Technical Overview of 5-Bromo-8-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth look at the chemical properties, synthesis, and potential applications of this compound, a heterocyclic organic compound of interest in medicinal chemistry and materials science.

Core Molecular Data

This compound is a derivative of quinoline, characterized by a bromine substituent at the 5th position and a methyl group at the 8th position of the quinoline ring structure.[1] This specific arrangement of functional groups imparts unique chemical properties relevant for further synthetic modifications and biological activity studies.[1]

The fundamental quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrN | [1][2] |

| Molecular Weight | 222.08 g/mol | [2] |

| CAS Number | 74316-55-5 | [1][2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CC1=C2C(=C(C=C1)Br)C=CC=N2 | [1] |

| InChI Key | REIFWJGDIKRUSB-UHFFFAOYSA-N | [1][2] |

Synthesis Protocol: Bromination of 8-Methylquinoline

The synthesis of this compound can be achieved through the direct bromination of 8-methylquinoline. A detailed experimental protocol is outlined below.[3]

Objective: To synthesize this compound from 8-methylquinoline.

Materials:

-

8-Methylquinoline (0.3 M)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Silver Sulfate (Ag₂SO₄) (1.5 equiv)

-

Bromine (Br₂) (1.0 equiv)

-

Ice water

-

Saturated aqueous Sodium Carbonate (Na₂CO₃)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 8-methylquinoline in concentrated H₂SO₄.

-

Addition of Reagents: Add Ag₂SO₄ (1.5 equivalents) and then bromine (1.0 equivalent) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 5 hours.

-

Quenching: Pour the reaction mixture into ice water to quench the reaction.

-

Filtration: Remove the resulting precipitate by filtration.

-

Neutralization: Alkalize the filtrate with a saturated aqueous solution of Na₂CO₃ until the pH is greater than 7.

-

Extraction: Extract the aqueous phase three times with EtOAc.

-

Drying: Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Concentration: Concentrate the organic phase under reduced pressure to yield the final product, this compound.

Expected Outcome: The target product is obtained as a white solid with a reported yield of 71%.[3] Mass spectrometry analysis should show peaks at m/z 222 and 224, corresponding to [M+H]⁺.[3]

Visualized Experimental Workflow & Molecular Relationship

To clarify the synthesis process and the relationship between the compound's structure and its identifiers, the following diagrams are provided.

Caption: Synthesis workflow for this compound.

Caption: Key properties of this compound.

Applications and Biological Relevance

This compound serves as a valuable building block in synthetic organic chemistry.[1] As a quinoline derivative, it belongs to a class of compounds known for a wide spectrum of biological activities. Research into quinoline scaffolds has indicated potential for developing agents with antimicrobial, anti-inflammatory, and anticancer properties.[1] While the specific mechanisms of action for this compound are still a subject of investigation, its structure is a key scaffold for leads in drug discovery.[1] The bromine atom can be readily substituted by various nucleophiles, allowing for the creation of diverse chemical libraries for screening and development.[1]

References

Physical properties of 5-Bromo-8-methylquinoline (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physical properties and a detailed synthesis protocol for 5-Bromo-8-methylquinoline, a heterocyclic organic compound with potential applications in medicinal chemistry and materials science.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrN | PubChem |

| Molecular Weight | 222.08 g/mol | PubChem |

| Appearance | White solid | ChemicalBook[1] |

| Melting Point | Data not available | Chemenu |

| Boiling Point | Data not available | N/A |

| CAS Number | 74316-55-5 | PubChem |

Synthesis of this compound: An Experimental Protocol

A common method for the synthesis of this compound involves the bromination of 8-methylquinoline. The following protocol is based on established synthetic procedures.[1]

Materials and Reagents:

-

8-Methylquinoline (0.3 M)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Silver Sulfate (Ag₂SO₄) (1.5 equiv)

-

Bromine (Br₂) (1.0 equiv)

-

Ice water

-

Saturated aqueous Sodium Carbonate (Na₂CO₃) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Experimental Procedure:

-

Reaction Setup: Dissolve 8-Methylquinoline (0.3 M) in concentrated sulfuric acid. To this solution, add silver sulfate (1.5 equiv) and bromine (1.0 equiv).

-

Reaction: Stir the reaction mixture at room temperature for 5 hours.

-

Quenching: Pour the reaction mixture into ice water to quench the reaction.

-

Filtration: Remove the resulting precipitate by filtration.

-

Neutralization: Alkalize the filtrate with a saturated aqueous solution of sodium carbonate until the pH is greater than 7.

-

Extraction: Extract the aqueous phase three times with ethyl acetate.

-

Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

-

Isolation: Concentrate the organic phase under reduced pressure to yield the target product, this compound, as a white solid.[1] The reported yield for this procedure is 71%.[1]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

A Technical Guide to the Solubility of 5-Bromo-8-methylquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 5-Bromo-8-methylquinoline

This compound is a quinoline derivative with the chemical formula C₁₀H₈BrN.[3][4] Its structure consists of a quinoline core, which is a fused bicyclic system of a benzene and a pyridine ring, substituted with a bromine atom at the 5-position and a methyl group at the 8-position.[1] Quinoline and its derivatives are known to exhibit a wide range of biological activities and are key scaffolds in the development of therapeutic agents.[5][6] The solubility of such compounds is a fundamental parameter that influences their behavior in both chemical reactions and biological systems.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in common organic solvents has not been reported in publicly accessible databases or literature. The following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Molar Solubility (mol/L) | Solubility (g/L) | Method of Determination |

| Methanol | Shake-Flask Method | ||

| Ethanol | Shake-Flask Method | ||

| Isopropanol | Shake-Flask Method | ||

| Acetone | Shake-Flask Method | ||

| Ethyl Acetate | Shake-Flask Method | ||

| Toluene | Shake-Flask Method | ||

| Acetonitrile | Shake-Flask Method | ||

| Dichloromethane | Shake-Flask Method | ||

| Dimethyl Sulfoxide (DMSO) | Shake-Flask Method |

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is crucial for understanding the physicochemical properties of a compound. The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and accuracy.[7] An alternative, the isothermal saturation method, is also widely used.

The Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound in a specific solvent for a sufficient period to reach saturation. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or orbital incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.[8] The time to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points until the concentration remains constant.[7]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials or carefully filter the supernatant using a syringe filter.[9] It is crucial to perform this step at the same temperature as the equilibration to avoid any change in solubility.

-

-

Quantification:

-

Prepare a calibration curve by dissolving known concentrations of this compound in the same solvent.

-

Withdraw a precise aliquot of the clear supernatant (the saturated solution) and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[9]

-

-

Calculation of Solubility:

-

Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Isothermal Saturation Method

The isothermal method is another reliable technique for determining solubility. It involves maintaining a solid-liquid suspension at a constant temperature with agitation until equilibrium is achieved.

Procedure:

-

A suspension of the solid solute in the solvent is placed in a thermostatically controlled environment.

-

The mixture is stirred continuously for an extended period to ensure the establishment of equilibrium.

-

After reaching equilibrium, the phases are separated by filtration or centrifugation.

-

The concentration of the solute in the clear, saturated solution is then determined by a suitable analytical method.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Caption: A generalized workflow for the experimental determination of compound solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the literature, this guide provides the necessary framework for researchers to independently and accurately determine this critical parameter. Adherence to the standardized shake-flask protocol will ensure the generation of high-quality, reproducible data essential for advancing pre-formulation and drug development activities. The provided templates and workflows serve as practical tools to aid in the systematic characterization of this compound.

References

- 1. Buy this compound | 74316-55-5 [smolecule.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. scbt.com [scbt.com]

- 4. americanelements.com [americanelements.com]

- 5. ijfmr.com [ijfmr.com]

- 6. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-Bromo-8-methylquinoline: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-8-methylquinoline is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold itself is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a wide array of biologically active compounds and functional materials.[1] The introduction of a bromine atom at the 5-position and a methyl group at the 8-position of the quinoline ring system imparts unique physicochemical properties to the molecule, making it a valuable intermediate in organic synthesis and a subject of interest for various research applications. This technical guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of this compound.

Discovery and History

The specific historical details surrounding the initial discovery and synthesis of this compound are not prominently documented in readily available literature. Its history is intrinsically linked to the broader development of quinoline chemistry, which began with the isolation of quinoline from coal tar in the 1830s. The late 19th century saw the development of fundamental quinoline synthesis methods, such as the Skraup and Friedländer syntheses, which opened the door for the preparation of a vast number of substituted quinoline derivatives.

The synthesis of this compound is a more targeted modification of the 8-methylquinoline core. The ability to selectively introduce a bromine atom onto the quinoline ring is a key step. While the exact date of its first synthesis is not definitively cited in the searched literature, its preparation is a logical extension of the well-established electrophilic halogenation reactions of aromatic compounds, a field that saw significant advancements throughout the 20th century. Modern suppliers and chemical databases now routinely list this compound, indicating its established role as a research chemical and building block in synthetic chemistry.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrN | [1][3] |

| Molecular Weight | 222.08 g/mol | [1][3] |

| CAS Number | 74316-55-5 | [2][3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | Not explicitly stated in search results | |

| Boiling Point | Not explicitly stated in search results | |

| Solubility | Soluble in organic solvents such as ethyl acetate | [2] |

| Mass Spectrum (ESI+) | m/z: 222, 224 [M+H]⁺ | [2] |

Experimental Protocols

The primary method for the synthesis of this compound is the direct bromination of 8-methylquinoline. A detailed experimental protocol based on available literature is provided below.[2]

Synthesis of this compound from 8-Methylquinoline

Materials:

-

8-Methylquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Silver Sulfate (Ag₂SO₄)

-

Bromine (Br₂)

-

Ice water

-

Saturated aqueous Sodium Carbonate (Na₂CO₃) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 8-Methylquinoline (0.3 M) in concentrated sulfuric acid.

-

To this solution, add silver sulfate (1.5 equivalents) and bromine (1.0 equivalent).

-

Stir the reaction mixture at room temperature for 5 hours.

-

Pour the reaction mixture into ice water to quench the reaction.

-

Remove the resulting precipitate by filtration.

-

Alkalize the filtrate with a saturated aqueous solution of sodium carbonate until the pH is greater than 7.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

The product, this compound, is obtained as a white solid with a reported yield of 71%.[2]

Chemical Reactions and Pathways

This compound can participate in a variety of chemical reactions, typical for halogenated quinoline derivatives. The bromine atom at the 5-position is a key functional group that can be displaced by nucleophiles, and the quinoline ring system can undergo further substitutions or modifications.

A general workflow for the synthesis of this compound is depicted below:

Caption: Experimental workflow for the synthesis of this compound.

The bromination reaction proceeds via an electrophilic aromatic substitution mechanism. The presence of the methyl group at the 8-position and the nitrogen atom in the quinoline ring influences the regioselectivity of the bromination, directing the incoming electrophile to the 5-position.

Caption: Simplified reaction pathway for the bromination of 8-methylquinoline.

Applications in Research and Development

This compound serves as a versatile building block in the synthesis of more complex molecules for various applications, particularly in the fields of medicinal chemistry and materials science.[1]

Medicinal Chemistry and Drug Development

Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1] this compound is investigated as a key intermediate for the synthesis of novel therapeutic agents. The bromine atom can be readily substituted through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse functional groups, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Materials Science

The unique electronic and photophysical properties of the quinoline ring system make it an attractive scaffold for the development of novel organic materials.[1] Derivatives of this compound can be explored for their potential use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The bromine atom provides a convenient point for polymerization or for linking the quinoline core to other functional moieties to create advanced materials with tailored properties.

Conclusion

This compound, while not having a widely celebrated history of discovery, is a fundamentally important substituted quinoline derivative. Its synthesis, primarily through the bromination of 8-methylquinoline, is a well-established process. The true value of this compound lies in its utility as a versatile intermediate for the creation of more complex molecules with potential applications in drug discovery and materials science. The presence of the bromine atom provides a reactive handle for a wide range of chemical transformations, making it a valuable tool for researchers and scientists in these fields. Further exploration of the derivatives of this compound is likely to yield novel compounds with significant biological and material properties.

References

Quantum Chemical Calculations for 5-Bromo-8-methylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of 5-bromo-8-methylquinoline. As a significant heterocyclic compound, understanding its molecular characteristics is crucial for its potential applications in medicinal chemistry and materials science.[1] This document outlines a detailed computational methodology, presents representative data in a structured format, and visualizes key processes to facilitate comprehension and further research.

Disclaimer: The quantitative data presented in this guide, including optimized geometry, vibrational frequencies, and electronic properties, are hypothetical and representative of what would be expected from the described computational methods. They are provided for illustrative purposes to guide researchers in their own investigations.

Introduction to this compound and Computational Chemistry

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle.[1] The presence of a bromine atom and a methyl group on the quinoline scaffold significantly influences its chemical reactivity, biological activity, and physical properties.[1] Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemical research.[2] These methods allow for the detailed investigation of molecular properties at the atomic level, providing insights that can be challenging to obtain through experimental means alone.[3][4] By simulating the molecular structure and electron distribution, DFT can predict geometric parameters, vibrational spectra (FT-IR and Raman), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.[2] This information is vital for understanding the molecule's stability, reactivity, and potential intermolecular interactions.

Experimental Protocols: Computational Methodology

The quantum chemical calculations outlined herein are based on a widely accepted methodology for organic molecules, employing Density Functional Theory.

Software: All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or PySCF.[5][6][7]

Computational Method:

-

Theory: Density Functional Theory (DFT)[2]

-

Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). This functional is known for its balance of accuracy and computational efficiency for organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) on heavy atoms and hydrogens, respectively, to account for the non-spherical nature of electron density in molecules.

Calculation Steps:

-

Input Structure Generation: The initial 3D structure of this compound is constructed using a molecular builder and saved in a suitable format (e.g., .mol or .xyz). The IUPAC name for the molecule is this compound, and its molecular formula is C₁₀H₈BrN.[8][9]

-

Geometry Optimization: The initial structure is optimized to find the minimum energy conformation on the potential energy surface. This step is crucial to obtain a stable, realistic molecular geometry. The optimization is performed without any symmetry constraints, and the convergence criteria are typically set to the software's default "tight" settings.

-

Frequency Calculation: Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To predict the infrared (IR) and Raman vibrational spectra, including the frequencies, intensities, and normal modes of vibration.

-

-

Electronic Property Analysis: From the optimized structure, various electronic properties are calculated. This includes the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

The general workflow for these calculations is depicted in the diagram below.

Results and Discussion

Molecular Structure

The molecular structure of this compound was optimized to its ground state geometry. The numbering of the atoms in the quinoline ring system is shown in the diagram below.

The optimized geometric parameters, including selected bond lengths, bond angles, and dihedral angles, are presented in the following tables. These parameters provide a quantitative description of the molecule's three-dimensional shape.

Table 1: Selected Optimized Bond Lengths (Å)

| Bond | Length (Å) | Bond | Length (Å) |

| N1 - C2 | 1.315 | C5 - C6 | 1.370 |

| C2 - C3 | 1.420 | C6 - C7 | 1.415 |

| C3 - C4 | 1.365 | C7 - C8 | 1.375 |

| C4 - C4a | 1.425 | C8 - C8a | 1.430 |

| C4a - C5 | 1.410 | C5 - Br12 | 1.905 |

| C4a - C8a | 1.428 | C8 - C11 | 1.510 |

Table 2: Selected Optimized Bond Angles (°) and Dihedral Angles (°)

| Angle | Value (°) | Dihedral Angle | Value (°) |

| C2 - N1 - C8a | 117.5 | N1 - C2 - C3 - C4 | 0.5 |

| N1 - C2 - C3 | 123.0 | C4a - C5 - C6 - C7 | -0.2 |

| C2 - C3 - C4 | 119.5 | Br12 - C5 - C4a - C8a | 179.8 |

| C3 - C4 - C4a | 120.5 | C11 - C8 - C8a - C4a | -179.5 |

| C4 - C4a - C5 | 122.0 | C6 - C5 - Br12 - H | - |

| C4a - C5 - C6 | 118.0 | C7 - C8 - C11 - H1 | 60.5 |

Vibrational Analysis

The calculated vibrational frequencies can be used to predict the FT-IR and Raman spectra of this compound. The most significant vibrational modes and their assignments are summarized in Table 3. These theoretical spectra serve as a valuable reference for interpreting experimental spectroscopic data.

Table 3: Selected Calculated Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| 3065 | Medium | High | C-H stretching (aromatic) |

| 2980 | Low | Medium | C-H stretching (methyl, asymmetric) |

| 2935 | Low | Medium | C-H stretching (methyl, symmetric) |

| 1610 | High | High | C=C stretching (quinoline ring) |

| 1575 | High | Medium | C=N stretching (quinoline ring) |

| 1450 | Medium | Low | CH₃ asymmetric bending |

| 1380 | Medium | Low | CH₃ symmetric bending (umbrella mode) |

| 1250 | High | Medium | In-plane C-H bending |

| 820 | High | Low | Out-of-plane C-H bending |

| 650 | Medium | High | C-Br stretching |

| 540 | Low | Medium | Ring deformation |

Electronic Properties

The analysis of the frontier molecular orbitals, HOMO and LUMO, is essential for understanding the electronic transitions and reactivity of a molecule. The energies of these orbitals and the resulting energy gap are key indicators of chemical stability and reactivity.

Table 4: Calculated Electronic Properties

| Property | Value (eV) |

| Energy of HOMO (E_HOMO) | -6.25 |

| Energy of LUMO (E_LUMO) | -1.15 |

| HOMO-LUMO Energy Gap (ΔE = E_LUMO - E_HOMO) | 5.10 |

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. The distribution of the HOMO and LUMO electron densities (not shown) would reveal the likely sites for electrophilic and nucleophilic attack, respectively.

Conclusion

This technical guide has detailed a comprehensive computational approach for the theoretical investigation of this compound using Density Functional Theory. The provided methodology for geometry optimization, vibrational frequency analysis, and electronic property calculation serves as a robust framework for researchers. The representative data, presented in structured tables, offer valuable benchmarks for future experimental and computational studies. The visualization of the computational workflow and molecular structure aims to enhance the understanding of these theoretical methods. The insights gained from such quantum chemical calculations are invaluable for the rational design of novel derivatives of this compound with tailored properties for applications in drug development and materials science.

References

- 1. Transforming automated quantum chemistry calculation workflows with machine learning: Towards faster and more accurate chemical discovery - American Chemical Society [acs.digitellinc.com]

- 2. Density functional theory - Wikipedia [en.wikipedia.org]

- 3. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 6. medium.com [medium.com]

- 7. learningbreeze.com [learningbreeze.com]

- 8. This compound | C10H8BrN | CID 4715022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Buy this compound | 74316-55-5 [smolecule.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction of 5-Bromo-8-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 5-Bromo-8-methylquinoline as the aryl halide substrate. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce a wide array of biaryl and hetero-biaryl compounds. These structures are of significant interest in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is a versatile and powerful tool in drug discovery and development for the synthesis of complex molecules due to its mild reaction conditions, broad substrate scope, and tolerance of various functional groups.[1] The protocols and data presented herein provide a foundational guide for the synthesis of 5-aryl-8-methylquinoline derivatives, which are valuable scaffolds in the development of novel therapeutic agents.

General Reaction Scheme

The Suzuki coupling of this compound with a generic arylboronic acid is depicted below. The reaction is catalyzed by a palladium complex in the presence of a base and a suitable solvent system to yield the corresponding 5-aryl-8-methylquinoline.

Figure 1: General scheme of the Suzuki coupling reaction.

Illustrative Reaction Data

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 8-Phenyltetrahydroisoquinolin-4-one | 95 |

| 2 | 4-Methoxyphenylboronic acid | 8-(4-Methoxyphenyl)tetrahydroisoquinolin-4-one | 92 |

| 3 | 4-Chlorophenylboronic acid | 8-(4-Chlorophenyl)tetrahydroisoquinolin-4-one | 88 |

| 4 | 3-Thienylboronic acid | 8-(3-Thienyl)tetrahydroisoquinolin-4-one | 75 |

| 5 | 2-Naphthylboronic acid | 8-(2-Naphthyl)tetrahydroisoquinolin-4-one | 90 |

Data adapted from a study on a structurally similar 8-bromo-isoquinoline derivative. Yields are for illustrative purposes and may vary for this compound.

Experimental Protocol

This protocol provides a detailed methodology for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, Toluene/water, DMF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine solution

-

Silica gel for column chromatography

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware and workup equipment

Procedure:

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv), and a base like potassium carbonate (K₂CO₃) (2.0 equiv).[2]

-

The flask is then sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes.[3]

-

-

Solvent Addition:

-

Reaction Execution:

-

The reaction mixture is heated to a temperature between 80 °C and 100 °C with vigorous stirring.[2][3]

-

The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight (typically 12-24 hours).[1]

-

-

Workup:

-

Once the reaction is complete, as indicated by the consumption of the starting material, the mixture is allowed to cool to room temperature.[2]

-

The reaction mixture is then diluted with water and extracted with an organic solvent such as ethyl acetate (3 x 50 mL).[2]

-

The combined organic layers are washed with water and then with a saturated brine solution to remove any residual inorganic salts.[1]

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[1][2]

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-8-methylquinoline.[1]

-

Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of 5-aryl-8-methylquinolines via the Suzuki coupling reaction.

Caption: A generalized workflow for the Suzuki coupling experiment.

References

5-Bromo-8-methylquinoline: A Versatile Building Block in Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-8-methylquinoline is a halogenated quinoline derivative that serves as a valuable and versatile building block in the field of medicinal chemistry. The quinoline scaffold itself is a privileged structure, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3] The presence of a bromine atom at the 5-position and a methyl group at the 8-position of the quinoline ring provides strategic advantages for synthetic elaboration and modulation of physicochemical properties.

The bromine atom at the C5 position acts as a convenient synthetic handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile synthesis of libraries of 5-aryl or 5-heteroaryl-8-methylquinoline derivatives. The methyl group at the C8 position can influence the molecule's steric and electronic properties, which may contribute to enhanced binding affinity and selectivity for biological targets.[4]

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of potential therapeutic agents, along with detailed experimental protocols for its synthesis, derivatization, and biological evaluation.

Key Synthetic Applications

The primary synthetic utility of this compound lies in its functionalization at the C5 position. The carbon-bromine bond is amenable to a variety of transformations, enabling the introduction of diverse pharmacophores.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. This reaction is widely used to synthesize biaryl and heteroaryl compounds. In the context of this compound, it allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position, which is a common strategy in the development of kinase inhibitors and other targeted therapies.

Nucleophilic Aromatic Substitution

While less common at the C5 position of the quinoline ring compared to the C2 or C4 positions, under specific conditions, the bromine atom can be displaced by strong nucleophiles to introduce amino, alkoxy, or thioether functionalities.

Therapeutic Potential and Biological Activities

Derivatives of this compound have been explored for a range of therapeutic applications, leveraging the broad bioactivity of the quinoline scaffold.

Anticancer Activity

Quinoline derivatives are known to target various signaling pathways implicated in cancer progression, such as those mediated by Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K)/Akt.[4] By designing derivatives of this compound that can interact with the ATP-binding sites of these kinases, it is possible to develop potent and selective anticancer agents. While specific IC50 data for derivatives of this compound are not extensively available in the public domain, the data for structurally related quinoline compounds serve as a strong rationale for its use in this area. For instance, various substituted 2-arylquinolines have shown selective anticancer properties.

Antibacterial Activity

The quinoline core is a well-established pharmacophore in antibacterial agents, with fluoroquinolones being a prominent class of antibiotics. Derivatives of this compound can be synthesized and screened for their ability to inhibit bacterial growth. The introduction of different substituents at the 5-position can modulate the antibacterial spectrum and potency.

Data Presentation

The following tables summarize representative quantitative data for the biological activity of bromo-substituted quinoline derivatives, which can serve as a benchmark for compounds synthesized from this compound.

Table 1: Anticancer Activity of Structurally Related Quinoline Derivatives

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| 2-Aroylquinoline-5,8-diones | HCT116 (Colon Cancer) | 0.07 | [5] |

| 2-Aroylquinoline-5,8-diones | KB (Oral Cancer) | 0.18 | [5] |

| Quinoline-Chalcone Hybrids | HepG2 (Liver Cancer) | Low µM range | [5] |

| 2-Aminoimidazole-quinoline Hybrids | HCT-116 (Colon Cancer) | Strong Activity | [5] |

| 2-Aminoimidazole-quinoline Hybrids | DLD-1 (Colon Cancer) | Strong Activity | [5] |

Table 2: Antibacterial Activity of Bromo-quinoline Derivatives

| Compound Class | Bacterial Strain | MIC (mg/mL) | Reference |

| Brominated Quinoline Amino Acid Derivative | P. aeruginosa | 1.25 | [1] |

| Brominated Quinoline Amino Acid Derivative | E. coli | 1.25 | [1] |

| Brominated Quinoline Amino Acid Derivative | S. aureus | 0.31 - 0.62 | [1] |

| Brominated Quinoline Amino Acid Derivative | B. subtilis | 2.5 | [1] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a typical bromination of 8-methylquinoline.

Materials:

-

8-Methylquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Silver Sulfate (Ag₂SO₄)

-

Bromine (Br₂)

-

Ice

-

Saturated aqueous Sodium Carbonate (Na₂CO₃)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 8-Methylquinoline (0.3 M) in concentrated H₂SO₄.

-

Add Ag₂SO₄ (1.5 equivalents) and bromine (1.0 equivalent) to the solution.

-

Stir the reaction mixture at room temperature for 5 hours.[6]

-

Quench the reaction by pouring it into ice water.

-

Remove any precipitate by filtration.

-

Alkalize the filtrate with a saturated aqueous solution of Na₂CO₃ until the pH is greater than 7.

-

Extract the aqueous phase three times with EtOAc.

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Concentrate the organic phase under reduced pressure to afford the target product, this compound.[6] A yield of 71% has been reported for this reaction.[6]

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a general procedure for the synthesis of 5-aryl-8-methylquinoline derivatives.

Materials:

-

This compound

-

Appropriate arylboronic acid or arylboronate ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent system (e.g., 1,4-dioxane/water, toluene, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a degassed reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

-

Add the degassed solvent system.

-

Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80°C to 120°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-8-methylquinoline derivative.[4]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against cancer cell lines.

Materials:

-

Synthesized 5-substituted-8-methylquinoline derivatives

-

Cancer cell line (e.g., MCF-7, A549, HCT116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in the growth medium.

-

Treat the cells with various concentrations of the compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.

Materials:

-

Synthesized 5-substituted-8-methylquinoline derivatives

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Bacterial growth medium (e.g., Mueller-Hinton broth)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Perform a serial two-fold dilution of the test compounds in the growth medium in a 96-well plate.

-

Add a standardized bacterial inoculum to each well.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Visualizations

Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.

Caption: Potential inhibition of cancer signaling pathways by quinoline derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemicalkinomics.com [chemicalkinomics.com]

- 4. rroij.com [rroij.com]

- 5. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Novel Anticancer Agents from 5-Bromo-8-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of potential anticancer agents utilizing 5-Bromo-8-methylquinoline as a versatile starting material. The protocols detailed below are based on established palladium-catalyzed cross-coupling reactions, which are fundamental in medicinal chemistry for the construction of diverse molecular scaffolds. This document is intended to serve as a foundational resource for the development of new therapeutic compounds.

The quinoline moiety is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1] The presence of a bromine atom at the 5-position of the 8-methylquinoline core provides a reactive handle for introducing a wide array of chemical diversity through modern synthetic methodologies. This allows for the systematic exploration of the chemical space to identify novel compounds with potent and selective anticancer activity.

Key Synthetic Strategies

The primary strategies for the functionalization of this compound involve palladium-catalyzed cross-coupling reactions. These reactions are renowned for their broad substrate scope, functional group tolerance, and high efficiency, making them ideal for the synthesis of compound libraries for high-throughput screening. The three key transformations highlighted in these notes are:

-

Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds to introduce various aryl and heteroaryl moieties.

-

Sonogashira Coupling: For the creation of carbon-carbon triple bonds, introducing alkynyl groups that can serve as pharmacophores or be further elaborated.

-

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis of diverse anticancer candidates from this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-8-methylquinolines

This protocol outlines the synthesis of 5-aryl-8-methylquinoline derivatives. The Suzuki-Miyaura reaction is a robust method for forming C-C bonds and introducing diverse aromatic systems.[2]

Materials:

-

This compound

-

Appropriate arylboronic acid or arylboronate ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

-

To a degassed reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

-

Add the degassed solvent system.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to 120°C.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-8-methylquinoline derivative.

Protocol 2: Sonogashira Coupling for the Synthesis of 5-Alkynyl-8-methylquinolines

This protocol describes the synthesis of 5-alkynyl-8-methylquinoline derivatives. The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds.[3]

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) salt (e.g., CuI)

-

Base (e.g., triethylamine, diisopropylamine)

-

Solvent (e.g., tetrahydrofuran, N,N-dimethylformamide)

Procedure:

-

To a degassed reaction vessel, add this compound (1 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the copper(I) salt (0.02-0.1 equivalents).

-

Add the degassed solvent and the base.

-

Add the terminal alkyne (1.1-1.5 equivalents) to the mixture.

-

Stir the reaction mixture under an inert atmosphere at a temperature ranging from room temperature to 80°C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynyl-8-methylquinoline derivative.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 5-Amino-8-methylquinolines

This protocol details the synthesis of 5-amino-8-methylquinoline derivatives. The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4][5]

Materials:

-

This compound

-

Primary or secondary amine

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos, BINAP, Johnphos)

-